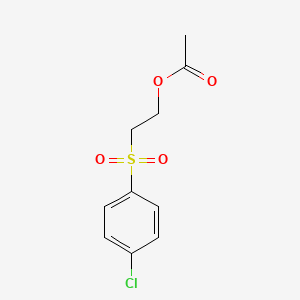
(2-Dimethylamino-ethyl)-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Dimethylamino)ethyl” compounds are a class of chemicals that contain a dimethylaminoethyl group . They are often used in the synthesis of polymers .
Synthesis Analysis
These compounds can be synthesized through various methods. For example, “2-(Dimethylamino)ethyl methacrylate” (DMAEMA) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, DMAEMA can undergo copolymerization with other monomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, DMAEMA-based copolymers can exhibit pH-responsive behavior .
Aplicaciones Científicas De Investigación
Drug and Gene Delivery
Poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA), a derivative of (2-Dimethylamino-ethyl)-thiourea, is used in the design of nanocarriers for simultaneous delivery of anticancer drugs and nucleic acids . The cationic amphiphilic copolymer self-associates in aqueous media into nanosized micelles, which are loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Adsorption of Heavy Metals
A 16-arm star-shaped polymer of s-POSS-(PDMAEMA)16, synthesized using (2-Dimethylamino-ethyl)-thiourea, shows pH-responsive behavior and can adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) . This makes it useful for the removal of heavy metals from natural environments .
Formation of Electrostatic Complexes
Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This property is often utilized for gene delivery .
Interaction with Mucosal Gel Layer
PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane . This property has been exploited in the design of a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, which serves as an ocular drug delivery system .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogel has been used in anticancer therapy as a drug delivery system of doxorubicin . The nanogel can deliver the drug to the target site, enhancing the effectiveness of the treatment .
Design of Multi-Stimuli-Responsive Materials
(2-Dimethylamino-ethyl)-thiourea is used in the synthesis of multi-stimuli-responsive materials . These materials can adjust their physical solubility and chemical interaction in response to external stimuli like temperature and pH , making them useful in various applications such as drug delivery/release and wastewater treatment .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBASCIKRNFZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Dimethylamino-ethyl)-thiourea | |
CAS RN |
86114-63-8 |
Source


|
| Record name | [2-(dimethylamino)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)


![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)


![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)